2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with chloro, fluorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative undergoes substitution with chloro, fluorophenyl, and trifluoromethyl groups under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases like potassium carbonate (K_2CO_3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chloro or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, its trifluoromethyl group can enhance binding affinity to target proteins, leading to increased potency and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(4-bromophenyl)-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(4-methylphenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its electronic and steric characteristics. This fluorine substitution often results in enhanced metabolic stability, increased lipophilicity, and improved pharmacokinetic properties, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-10(7-1-3-9(14)4-2-7)5-8(6-18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUTZDBLSGSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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